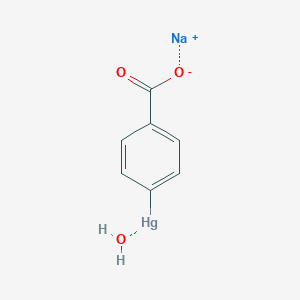

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium, otherwise known as sodium mercurate, is an important inorganic compound used in a variety of scientific applications. It is a white, crystalline solid with a melting point of 92-93°C. Sodium mercurate is a strong reducing agent and is used in a variety of chemical syntheses, such as the synthesis of organic compounds and inorganic compounds. It is also used in biochemical and physiological applications, such as in the study of enzymes and in the treatment of illnesses.

科学的研究の応用

Sensor Development : Mercurated polystyrene has been used as a sensor in membrane electrodes sensitive to anionic surfactants, showing potential applications in surfactant analysis and potentiometric titration of surfactants (Szczepaniak, 1990).

Organic Synthesis : Mercuric salts, like mercuric acetate, are used in organic synthesis for functional group transformations and protecting group strategies in complex organic molecules (Fleming et al., 1995).

Analytical Chemistry : Mercuric chloride is used in the mercuration of organic compounds for spectral characterization, aiding in the identification of chemical structures and compositions (Popović et al., 2000).

Nucleotide Research : Mercuric acetate is used in the direct covalent mercuration of nucleotides and polynucleotides, facilitating the study of polynucleotide structures (Dale et al., 1975).

Stereochemistry Studies : The compound has applications in studying the stereochemistry of organic compounds, as seen in the demercuriation of mercuric acetate adducts to study diastereoisomeric properties (Maskens & Polgar, 1973).

Environmental Monitoring : Highly fluorescent silicon nanocrystals have been developed for the rapid, label-free, and recyclable detection of mercuric ions, showcasing potential in environmental monitoring and mercuric ion assay (Zhang & Yu, 2014).

Biological Studies : Research on the effect of Mercurascan on sodium transport in frog skin and bladder has provided insights into the interaction of mercuric compounds with biological systems (Bures̆ et al., 1980).

Safety and Hazards

This compound is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is fatal if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and storing locked up in a well-ventilated place .

作用機序

Target of Action

Sodium p-chloromercuribenzoate, also known as Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium, is a laboratory chemical It is known that mercury compounds often target the central nervous system (cns) .

Action Environment

Sodium p-chloromercuribenzoate is considered hazardous and may cause damage to organs through prolonged or repeated exposure . It is fatal if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area and to wear protective clothing and respiratory protection . It is stable under normal conditions .

生化学分析

Biochemical Properties

Sodium p-chloromercuribenzoate is known to react with thiol groups in proteins, making it an inhibitor of enzymes that are dependent on thiol reactivity . This includes cysteine proteases such as papain . Due to this reactivity with thiols, Sodium p-chloromercuribenzoate is also used in titrimetric quantification of thiol groups in proteins .

Cellular Effects

The cellular effects of Sodium p-chloromercuribenzoate are primarily due to its interaction with thiol groups in proteins . This interaction can lead to the inhibition of certain enzymes, affecting various cellular processes

Molecular Mechanism

The molecular mechanism of Sodium p-chloromercuribenzoate involves its interaction with thiol groups in proteins . This interaction can inhibit the activity of thiol-dependent enzymes, leading to changes in cellular processes

Metabolic Pathways

Its interaction with thiol groups suggests it may influence pathways involving thiol-dependent enzymes

Transport and Distribution

Its interaction with thiol groups suggests it may bind to proteins and be transported within cells

Subcellular Localization

Given its interaction with proteins, it may be localized to areas of the cell where these proteins are found

特性

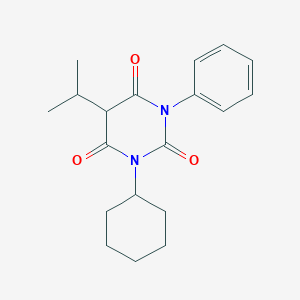

| { "Design of the Synthesis Pathway": "The synthesis pathway for Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium involves the reaction of 4-carboxylatophenol with sodium hydroxide and mercuric oxide in water.", "Starting Materials": [ "4-carboxylatophenol", "Sodium hydroxide", "Mercuric oxide", "Water" ], "Reaction": [ "1. Dissolve 4-carboxylatophenol in water", "2. Add sodium hydroxide to the solution and stir until dissolved", "3. Slowly add mercuric oxide to the solution while stirring", "4. Stir the solution for several hours until the reaction is complete", "5. Filter the solution to remove any solid impurities", "6. Adjust the pH of the solution to neutral using hydrochloric acid or sodium hydroxide", "7. Crystallize the product by cooling the solution and collecting the solid precipitate", "8. Wash the solid product with water and dry in a desiccator" ] } | |

| 138-85-2 | |

分子式 |

C7H7HgO3 |

分子量 |

339.72 g/mol |

IUPAC名 |

(4-carboxyphenyl)mercury;hydrate |

InChI |

InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);;1H2 |

InChIキー |

NBCQBGBECVUZMK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)[O-])[Hg].O.[Na+] |

正規SMILES |

C1=CC(=CC=C1C(=O)O)[Hg].O |

| 138-85-2 | |

ピクトグラム |

Acute Toxic; Health Hazard; Environmental Hazard |

同義語 |

4-hydroxymercuribenzoate p-hydroxymercuribenzoate p-hydroxymercuribenzoic acid p-hydroxymercury benzoate para-hydroxymercuribenzoate PHMB cpd sodium p-hydroxymercury benzoate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)